2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
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Description
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including structures similar to 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, has shown their capacity to form coordination complexes with metals such as Co(II) and Cu(II). These complexes are notable for their structured self-assembly influenced by hydrogen bonding, which contributes to their antioxidant activities. The studied derivatives demonstrated significant in vitro antioxidant activity, indicating their potential utility in medicinal chemistry and as antioxidant agents (Chkirate et al., 2019).
Catalytic Applications in Organic Synthesis
The utilization of related piperazine-based compounds as catalysts has been explored in the synthesis of various organic compounds. For instance, silica-bonded N-propylpiperazine sodium n-propionate has been found to be an efficient catalyst for the synthesis of 4H-pyran derivatives. This highlights the potential of piperazine-acetamide derivatives in facilitating organic reactions, offering a pathway to environmentally friendly and efficient synthesis of important organic molecules (Niknam et al., 2013).
Antimicrobial and Anticholinesterase Activities
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. Although expected to exhibit acetylcholinesterase inhibitory activity, these compounds showed weak interaction in this area. However, their antifungal activity, particularly against Candida parapsilosis, was noted to be significant, suggesting a potential role in developing antifungal agents (Yurttaş et al., 2015).
Corrosion Inhibition
Derivatives of pyranopyrazole, which share functional groups with this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies indicate that such compounds can significantly protect metal surfaces from corrosion, highlighting their potential application in industrial settings to enhance the longevity and durability of metal components (Yadav et al., 2016).
Properties
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-4-6-16(7-5-14)20-18(25)13-24-15(2)12-17(21-24)19(26)23-10-8-22(3)9-11-23/h4-7,12H,8-11,13H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYRHZOCQBWGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.